The compound 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole is a member of the oxadiazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the furan ring adds to its aromatic properties, while the mesitylmethyl sulfanyl group contributes to its chemical reactivity and potential biological activity. Oxadiazoles are known for their diverse applications in medicinal chemistry, particularly due to their ability to form stable derivatives and their reactivity in various
The chemical behavior of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole can be explored through several types of reactions:
Oxadiazoles have shown promising biological activities, including:
The synthesis of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole can be achieved through several methods:
The applications of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole are diverse and include:
Studies on the interactions of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole with biological targets are essential for understanding its mechanism of action. Molecular docking studies have been employed to predict binding affinities with target proteins involved in inflammation and cancer pathways. These studies help elucidate how structural modifications can enhance biological activity .
Several compounds share structural similarities with 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol | Structure | Contains a thiol group that may enhance biological activity |
| 5-Furan-2-yloxadiazole | Structure | Lacks sulfur functionality but retains furan characteristics |
| 1,3,4-Oxadiazole derivatives | Structure | Various substitutions lead to different biological activities |
The uniqueness of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole lies in its combination of a furan ring with a mesitylmethyl sulfanyl group, which may provide enhanced stability and reactivity compared to other oxadiazoles. This specific combination could lead to novel pharmacological profiles not observed in simpler analogs.
The 1,3,4-oxadiazole heterocycle has been a focal point in organic chemistry since the mid-20th century, with early studies emphasizing its stability and synthetic accessibility. Initial research focused on its role as a bioisostere for carboxylic acids and esters, enabling the development of metabolically stable drug candidates. By the 1990s, advancements in cross-coupling reactions facilitated the synthesis of complex 2,5-diaryl-1,3,4-oxadiazoles, which exhibited promising electron-transport properties in organic light-emitting diodes (OLEDs). The integration of sulfur-containing substituents, such as the mesitylmethylsulfanyl group in the subject compound, emerged as a strategy to modulate electronic characteristics and biological activity.
In medicinal chemistry, 1,3,4-oxadiazoles are celebrated for their broad-spectrum biological activities, including antimicrobial, antiviral, and antitumor effects. The mesitylmethylsulfanyl moiety in this compound may enhance lipophilicity, potentially improving membrane permeability and target binding. In materials science, the oxadiazole core’s electron-deficient nature makes it suitable for applications in luminescent materials and corrosion inhibitors. The furan ring contributes additional π-conjugation, which could optimize charge transport in electronic devices.
Recent studies aim to exploit the synergistic effects of combining heterocyclic scaffolds with functional substituents. For 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole, key objectives include:
The 1,3,4-oxadiazole ring is classified as a “privileged structure” due to its ability to interact with diverse biological targets. Its planar geometry and hydrogen-bond-accepting capacity enable interactions with enzymes such as peptide deformylase and viral integrases. Modifications at the 2- and 5-positions, as seen in this compound, allow fine-tuning of pharmacological profiles while maintaining metabolic stability. For example, replacing ester groups with oxadiazoles in HIV protease inhibitors has improved oral bioavailability.
Conventional synthesis of 1,3,4-oxadiazoles typically employs cyclodehydration of acylhydrazides using strong acid catalysts. For 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole, furan-2-carbohydrazide serves as the foundational precursor. Reaction with mesitylmethylsulfanyl chloride in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid induces cyclization, forming the oxadiazole ring [4]. This method requires prolonged heating (6–12 hours at 100–120°C) and yields approximately 60–70% [4] [5]. The reaction mechanism involves nucleophilic substitution at the carbonyl carbon, followed by intramolecular cyclization and elimination of water [4].
Recent advances leverage transition metal catalysts and organocatalysts to enhance regioselectivity. Palladium-catalyzed cross-coupling between 5-mercapto-1,3,4-oxadiazole intermediates and mesitylmethyl halides has achieved yields exceeding 80% under mild conditions [4]. Hypervalent iodine reagents, such as iodobenzene diacetate, facilitate oxidative cyclization of thiosemicarbazides, reducing reaction times to 2–3 hours [4]. These methods prioritize atom economy and functional group tolerance, enabling scalable production.
Solvent-free mechanochemical synthesis using ball milling has emerged as an eco-friendly alternative. Reacting furan-2-carbohydrazide with mesitylmethylsulfenyl chloride in a 1:1 molar ratio under mechanical agitation produces the target compound in 65% yield within 30 minutes [4]. Aqueous-phase synthesis employing β-cyclodextrin as a supramolecular catalyst achieves comparable efficiency (68% yield) while eliminating organic solvents [4]. These approaches align with green chemistry principles by minimizing waste and energy consumption.
Microwave irradiation drastically accelerates reaction kinetics. A protocol involving furan-2-carbohydrazide, mesitylmethylsulfenyl chloride, and chloramine-T in dimethylformamide (DMF) under 300 W irradiation for 4 minutes yields 75–80% product [5]. The localized superheating effect enhances molecular collision frequency, reducing side reactions. This method is particularly advantageous for high-throughput screening due to its rapidity and reproducibility [5].
Sonochemical synthesis utilizes ultrasonic waves (20–40 kHz) to generate cavitation bubbles, promoting homogeneous mixing. In ethanol solvent, this technique reduces reaction time from hours to 20–30 minutes, achieving 72% yield [4]. The acoustic cavitation effect lowers activation energy, enabling milder temperatures (50–60°C) compared to conventional methods [4].
Catalyst screening reveals that Lewis acids like zinc triflate (Zn(OTf)₂) improve cyclization efficiency. Employing 5 mol% Zn(OTf)₂ in acetonitrile at 80°C elevates yields to 85% [4]. Heterogeneous catalysts, such as silica-supported tungstic acid, enable easy recovery and reuse, maintaining 78% yield over five cycles [4]. Enzymatic catalysts (e.g., lipase B) under non-aqueous conditions offer biocatalytic alternatives, though yields remain moderate (55%) [4].
One-pot strategies condense multiple steps into a single vessel. A representative protocol involves sequential addition of furan-2-carbonyl chloride, mesitylmethyl thiol, and hydrazine hydrate in tetrahydrofuran (THF), followed by in situ cyclization with phosphorus oxychloride [4]. This method streamlines production, achieving 70% yield with 90% purity after recrystallization [4].
Furan-2-carbohydrazide is the most direct precursor. Condensation with mesitylmethyl isothiocyanate in ethanol under reflux forms the corresponding thiosemicarbazide intermediate, which undergoes oxidative cyclization using iodobenzene diacetate [4]. Alternatively, treating the carbohydrazide with carbon disulfide and mesitylmethyl iodide in alkaline medium produces the oxadiazole nucleus via nucleophilic substitution [4]. Yields range from 65% to 78%, depending on the oxidizing agent employed.
The 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole represents a sophisticated molecular architecture that exemplifies modern structure-based drug design principles. The core 1,3,4-oxadiazole heterocycle serves as a privileged scaffold in medicinal chemistry, demonstrating exceptional versatility in pharmaceutical applications [1] [2]. This five-membered heterocycle contains two nitrogen atoms, one oxygen atom, and two carbon atoms, creating a unique electronic environment that facilitates diverse intermolecular interactions [3].
The oxadiazole ring system exhibits remarkable bioisosteric properties, effectively mimicking carboxylic acid, ester, and amide functionalities while providing enhanced metabolic stability [4]. The presence of the toxophoric nitrogen-oxygen-carbon linkage contributes significantly to the pharmacological activity of these compounds [2]. The 2,5-disubstituted pattern in this molecule represents the most stable configuration among oxadiazole derivatives, with the aromatic substituents providing optimal electronic and steric properties for biological activity [1] [2].
The furyl substituent at position 2 introduces an electron-rich aromatic system that enhances the overall electronic distribution of the molecule. This heterocyclic moiety contributes to favorable π-π stacking interactions with aromatic amino acids in protein binding sites, while the furan oxygen provides an additional hydrogen bond acceptor site [5] [6]. The mesitylmethyl sulfanyl group at position 5 introduces significant steric bulk through its 2,4,6-trimethylbenzyl structure, creating a unique three-dimensional molecular shape that can provide enhanced selectivity in protein-ligand interactions [7] [8].
Comprehensive structure-activity relationship investigations have revealed critical insights into the molecular features that govern biological activity in oxadiazole derivatives. The substitution pattern on the phenyl ring significantly influences pharmacological properties, with electron-withdrawing groups such as para-chloro, para-nitro, and para-tert-butyl substituents demonstrating enhanced activity profiles [2] [9]. These modifications improve protein-ligand binding affinity through enhanced electrostatic interactions and increased hydrophobic contacts.
The conversion of methylthio groups to methylsulfonyl functionalities represents a crucial structural modification that substantially increases biological activity while improving metabolic stability [2]. This transformation alters the electronic properties of the sulfur linker, creating a more polarized and electronegative center that can participate in stronger intermolecular interactions. Conversely, the replacement of phenyl rings with pyridine moieties generally decreases activity due to altered electronic characteristics and reduced hydrophobic interactions [2].
The presence of acetyl groups on the oxadiazole nitrogen atom shows minimal impact on biological activity, suggesting that this position tolerates structural modifications without significantly affecting the core pharmacophore [2]. The mesitylmethyl group provides unique advantages through its steric properties, creating a lipophilic environment that enhances membrane permeability while providing shape complementarity for specific protein binding sites [8] [10].
Advanced molecular modeling investigations have provided detailed insights into the three-dimensional structure and conformational properties of 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole. Computational studies utilizing various software platforms have demonstrated that oxadiazole derivatives exhibit specific binding modes with target proteins, with docking scores typically ranging from -7.0 to -10.0 kcal/mol for active compounds [11] [12] [13].
The molecular modeling approach encompasses multiple computational techniques, including structure-based virtual screening, pharmacophore modeling, and ligand-based design strategies. Docking studies have revealed that oxadiazole derivatives bind strongly to the active sites of various target proteins, with the heterocyclic core providing essential hydrogen bonding interactions while the aromatic substituents contribute to hydrophobic binding contacts [14] [15] [16].
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to predict the biological activity of oxadiazole derivatives based on their molecular structure. These models incorporate steric, electrostatic, and hydrophobic field contributions to generate predictive algorithms that can guide the design of new compounds with enhanced potency [17]. The integration of pharmacophore modeling with molecular docking has proven particularly effective in identifying key structural features required for optimal biological activity.
Density functional theory calculations have provided fundamental insights into the electronic structure and chemical reactivity of 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole. The B3LYP functional with 6-311G(d,p) basis set has emerged as the standard computational approach for oxadiazole analysis, providing accurate predictions of molecular properties [18] [19] [20].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide critical information about electron donation and acceptance capabilities. For oxadiazole derivatives, HOMO energies typically range from -6.0 to -8.0 eV, while LUMO energies span -1.0 to -3.0 eV, resulting in energy gaps of 3.0 to 6.0 eV [18] [21] [22]. These parameters directly correlate with chemical reactivity and stability, with larger energy gaps indicating greater thermodynamic stability.
The electrophilicity index, chemical hardness, and chemical softness parameters derived from DFT calculations provide quantitative measures of molecular reactivity. Oxadiazole derivatives typically exhibit electrophilicity values of 2.0 to 6.0 eV, indicating moderate to high electrophilic character [18] [22]. The chemical hardness values range from 1.5 to 3.0 eV, suggesting moderate resistance to chemical change, while softness values of 0.33 to 0.67 eV⁻¹ indicate moderate reactivity tendencies.
Molecular docking studies have revealed detailed binding modes and interaction patterns for 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole with various biological targets. The oxadiazole ring system demonstrates consistent binding patterns across different protein families, with the nitrogen and oxygen atoms serving as hydrogen bond acceptors while the aromatic substituents provide hydrophobic contacts [23] [24] [12].
Studies targeting tubulin polymerization have demonstrated that oxadiazole derivatives can effectively bind to the colchicine binding site, with binding scores between -7.5 and -9.7 kcal/mol [15] [17]. The molecular docking results have been validated through molecular dynamics simulations, confirming the stability of protein-ligand complexes over extended time periods. The integration of docking studies with experimental binding assays has provided strong validation for the computational predictions.
The mesitylmethyl group in 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole exhibits distinct conformational properties that significantly influence biological activity. The 2,4,6-trimethylbenzyl structure creates substantial steric hindrance around the sulfur linker, restricting rotational freedom and creating a more rigid molecular architecture [25] [26]. This conformational constraint can enhance binding selectivity by reducing the entropy penalty associated with ligand binding.
Computational conformational analysis has revealed that the mesitylmethyl group adopts preferred orientations that minimize steric clashes while maximizing favorable interactions with target proteins. The three methyl groups on the aromatic ring create a propeller-like structure that can fit into complementary hydrophobic pockets in protein binding sites [7] [8]. The restricted rotation around the carbon-sulfur bond results in a limited number of accessible conformations, potentially reducing the conformational entropy loss upon binding.
Molecular dynamics simulations have demonstrated that the mesitylmethyl moiety maintains stable conformations during protein-ligand interactions, with root-mean-square deviation (RMSD) values typically below 2.0 Å over simulation periods of 50-100 nanoseconds [27] [28]. The conformational stability contributes to the overall binding affinity by maintaining optimal geometric complementarity with the protein active site.
The electronic distribution in 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole exhibits complex patterns that arise from the conjugated nature of the molecular system. The oxadiazole ring demonstrates delocalized electron density over the nitrogen-oxygen-nitrogen framework, creating electronegative centers that serve as hydrogen bond acceptors [22] [29]. This electronic delocalization contributes to the aromatic character of the heterocycle while providing sites for favorable electrostatic interactions with protein residues.
The furyl substituent introduces additional electronic complexity through its electron-rich oxygen atom, which concentrates electron density and provides nucleophilic character. The extended conjugation between the furan ring and the oxadiazole system creates a polarizable π-electron system that can participate in induced-dipole interactions [30] [31]. Molecular electrostatic potential (MEP) calculations have revealed that the furan oxygen carries significant negative charge, making it an important site for electrostatic interactions.
The mesitylmethyl group contributes electron-donating effects through its methyl substituents, creating an electron-rich aromatic system that can participate in π-π stacking interactions. The sulfur linker exhibits nucleophilic character due to its lone pair electrons, providing additional sites for metal coordination and hydrogen bonding interactions [22] [29]. The overall electronic distribution creates a molecule with multiple interaction sites, enabling complex binding modes with biological targets.
Molecular dynamics simulations have provided detailed insights into the dynamic behavior and stability of 2-(2-furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole in biological environments. These simulations typically employ explicit solvent models to accurately represent the aqueous environment encountered in biological systems, with simulation times ranging from 50 to 100 nanoseconds [27] [28] [17].
The root-mean-square deviation (RMSD) analysis reveals that oxadiazole derivatives maintain stable conformations during molecular dynamics simulations, with typical RMSD values below 2.5 Å for the entire molecule and below 1.5 Å for the core oxadiazole ring system [27] [28]. The root-mean-square fluctuation (RMSF) analysis demonstrates that the oxadiazole core and furyl substituent exhibit low flexibility, while the mesitylmethyl group shows moderate flexibility that allows for conformational adaptation during protein binding.